3-[(4-BROMOANILINO)METHYL]-5-(4-PYRIDYL)-1,3,4-OXADIAZOLE-2(3H)-THIONE
Overview
Description
3-[(4-BROMOANILINO)METHYL]-5-(4-PYRIDYL)-1,3,4-OXADIAZOLE-2(3H)-THIONE is a heterocyclic compound that features a unique combination of functional groups, including a bromophenyl group, a pyridine ring, and an oxadiazole-thione moiety. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-BROMOANILINO)METHYL]-5-(4-PYRIDYL)-1,3,4-OXADIAZOLE-2(3H)-THIONE typically involves the condensation of 4-bromobenzylamine with pyridine-4-carboxylic acid hydrazide, followed by cyclization with carbon disulfide. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol or dimethylformamide (DMF). The reaction mixture is heated under reflux to facilitate the formation of the oxadiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-[(4-BROMOANILINO)METHYL]-5-(4-PYRIDYL)-1,3,4-OXADIAZOLE-2(3H)-THIONE can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The bromine atom on the phenyl ring can be substituted with nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Tin(II) chloride, iron powder.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal activities.
Industry: Possible use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The exact mechanism of action of 3-[(4-BROMOANILINO)METHYL]-5-(4-PYRIDYL)-1,3,4-OXADIAZOLE-2(3H)-THIONE is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The bromophenyl group may facilitate binding to hydrophobic pockets, while the oxadiazole-thione moiety could interact with nucleophilic sites on proteins or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
4-(4-bromophenyl)-1,3,4-oxadiazole-2-thione: Similar structure but lacks the pyridine ring.
5-(4-bromophenyl)-1,3,4-oxadiazole-2-thione: Similar structure but lacks the amino-methyl group.
3-(4-bromophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole: Similar structure but lacks the thione group.
Uniqueness
The uniqueness of 3-[(4-BROMOANILINO)METHYL]-5-(4-PYRIDYL)-1,3,4-OXADIAZOLE-2(3H)-THIONE lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both the bromophenyl and pyridine rings, along with the oxadiazole-thione moiety, makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-[(4-bromoanilino)methyl]-5-pyridin-4-yl-1,3,4-oxadiazole-2-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN4OS/c15-11-1-3-12(4-2-11)17-9-19-14(21)20-13(18-19)10-5-7-16-8-6-10/h1-8,17H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXHQISRYAKGMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCN2C(=S)OC(=N2)C3=CC=NC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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